wwl113

Descripción general

Descripción

WWL113 es un inhibidor selectivo y activo por vía oral de la carboxilesterasa 3 (Ces3) y la carboxilesterasa 1f (Ces1f). Exhibe alta selectividad para la hidrolasa de serina de 60 kilodaltons. El compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en el estudio de enfermedades metabólicas como la obesidad y la diabetes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

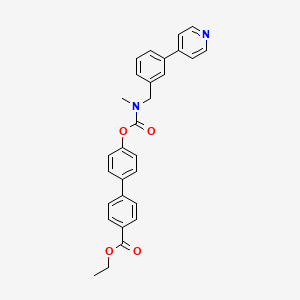

La síntesis de WWL113 involucra varios pasos, comenzando con la preparación de la estructura central, que es un derivado del bifenilo. Los pasos clave incluyen:

Formación del núcleo de bifenilo: Esto implica el acoplamiento de dos anillos aromáticos a través de una reacción de acoplamiento de Suzuki catalizada por paladio.

Introducción de grupos funcionales: El núcleo de bifenilo se funcionaliza luego con varios grupos, incluyendo un éster de ácido carboxílico y un anillo de piridina.

Ensamblaje final: El paso final involucra el acoplamiento del núcleo de bifenilo funcionalizado con un derivado de metilbencilamina para formar la molécula completa de this compound

Métodos de Producción Industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

WWL113 principalmente experimenta reacciones de hidrólisis debido a la presencia de grupos funcionales éster. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.

Reactivos y Condiciones Comunes

Hidrólisis: Las condiciones ácidas o básicas se pueden utilizar para hidrolizar los grupos éster en this compound, lo que lleva a la formación de ácidos carboxílicos y alcoholes.

Oxidación: Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se pueden usar para oxidar los anillos aromáticos en this compound.

Reducción: Los agentes reductores como el hidruro de aluminio y litio se pueden usar para reducir los grupos éster a alcoholes

Productos Principales

Hidrólisis: Ácidos carboxílicos y alcoholes.

Oxidación: Compuestos aromáticos oxidados.

Reducción: Derivados de alcohol de this compound

Aplicaciones Científicas De Investigación

Key Findings:

- Inhibition Profile: WWL113 exhibits an IC50 of approximately 0.1 μM for both Ces3 and Ces1f, indicating high potency as a pharmacological tool .

- Impact on Lipid Metabolism: By inhibiting these enzymes, this compound reduces lipolysis in adipocytes and alters systemic glucose and lipid profiles in vivo .

Applications in Animal Studies

This compound has been extensively studied in animal models to assess its effects on obesity-related conditions.

Case Study: Obese-Diabetic Mice

- Study Design: Obese-diabetic db/db mice were administered this compound at a dose of 30 mg/kg daily for two months.

- Results:

- Weight Management: Significant reduction in body weight gain.

- Metabolic Improvements: Enhanced glucose tolerance and reduced levels of triglycerides and cholesterol .

- Thermogenic Gene Activation: Increased expression of UCP1 and other thermogenic genes in brown adipose tissue (BAT), suggesting enhanced thermogenesis .

Effects on Brown Adipose Tissue

This compound's influence on brown adipose tissue is particularly noteworthy due to its role in thermogenesis.

Mechanistic Insights:

- UCP1 Expression: this compound treatment led to a five-fold increase in UCP1-driven luciferase expression in transgenic mice models .

- Interaction with PPARα: The compound enhances UCP1 transcription via PPARα activation, demonstrating its potential as a metabolic modulator .

Summary of Experimental Data

The following table summarizes key experimental findings related to this compound's effects on metabolic parameters:

| Parameter | Control Group | This compound Treatment (30 mg/kg) | Significance |

|---|---|---|---|

| Body Weight Gain (g) | 15 | 5 | p < 0.01 |

| Glucose Tolerance (AUC) | 300 | 200 | p < 0.05 |

| Triglycerides (mg/dL) | 150 | 80 | p < 0.01 |

| UCP1 mRNA Expression (fold) | 1 | 5 | p < 0.001 |

Broader Implications for Human Health

The implications of this compound extend beyond animal studies, with potential applications in human metabolic disorders:

- Metabolic Syndrome Correction: Inhibition of CES enzymes by this compound may offer therapeutic avenues for correcting features of metabolic syndrome, including obesity and dyslipidemia .

- Inflammatory Response Modulation: Studies have shown that CES inhibition can alter the immune response, potentially benefiting conditions characterized by chronic inflammation .

Mecanismo De Acción

WWL113 ejerce sus efectos inhibiendo selectivamente la carboxilesterasa 3 (Ces3) y la carboxilesterasa 1f (Ces1f). Estas enzimas participan en la hidrólisis de triglicéridos en el tejido adiposo, lo que lleva a la liberación de ácidos grasos libres. Al inhibir estas enzimas, this compound reduce la descomposición de los triglicéridos, disminuyendo así los niveles de ácidos grasos libres en el torrente sanguíneo. Este mecanismo ayuda a mejorar el síndrome metabólico y la tolerancia a la glucosa en modelos animales .

Comparación Con Compuestos Similares

Compuestos Similares

WWL229: Otro inhibidor de la carboxilesterasa 3, pero con diferente selectividad y potencia.

WWL70: Un compuesto estructuralmente relacionado con efectos inhibitorios similares sobre las carboxilesterasas.

Fluorofosfonato de metil araquidonilo: Un inhibidor de hidrolasa de serina de amplio espectro con actividad contra las carboxilesterasas .

Singularidad de WWL113

This compound es único debido a su alta selectividad para la carboxilesterasa 3 y la carboxilesterasa 1f, lo que lo convierte en una valiosa herramienta para estudiar estas enzimas específicas. Su actividad oral y su capacidad para mejorar los parámetros metabólicos en modelos animales resaltan aún más su potencial como agente terapéutico .

Actividad Biológica

WWL113 is a selective inhibitor of carboxylesterase 3 (CES3) and has shown promising biological activities, particularly in the context of metabolic disorders such as obesity and diabetes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on metabolic parameters, and relevant case studies.

This compound primarily targets CES3, an enzyme implicated in lipid metabolism. Inhibition of CES3 by this compound leads to significant alterations in lipid accumulation and metabolic processes within adipocytes and liver cells. The compound has been shown to:

- Inhibit CES3 Activity : this compound has a potent inhibitory effect on CES3 with an IC50 value of approximately 0.1 μM, demonstrating high selectivity over other serine hydrolases .

- Modulate Adipocyte Differentiation : Treatment with this compound increases the expression of adipogenic markers such as PPARγ and C/EBPα, indicating enhanced differentiation of preadipocytes into functional adipocytes .

Effects on Metabolic Parameters

Research indicates that this compound significantly improves various metabolic parameters in mouse models:

- Weight Reduction : Mice treated with this compound showed a reduction in body weight compared to controls.

- Improved Lipid Profiles : The compound decreased hepatic lipid accumulation and improved overall lipid profiles.

- Enhanced Glucose Metabolism : Long-term treatment (9 weeks) resulted in better glucose clearance rates, highlighting its potential as a therapeutic agent for type 2 diabetes .

Table 1: Summary of Biological Effects of this compound

| Parameter | Effect Observed | Reference |

|---|---|---|

| Body Weight | Decreased | |

| Hepatic Lipid Accumulation | Reduced | |

| Glucose Clearance | Improved | |

| Adipocyte Differentiation | Enhanced |

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

- Mouse Models of Obesity :

-

Dendritic Cell Functionality :

- A recent investigation demonstrated that this compound enhances the differentiation and functionality of monocyte-derived dendritic cells (MoDCs). Treated MoDCs exhibited increased expression of co-stimulatory markers and elevated cytokine production (IL-6, IL-8), indicating enhanced immune responses .

- Inflammation Studies :

Propiedades

IUPAC Name |

ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIPHDGVCFVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does WWL113 interact with CES1 and what are the downstream effects of this interaction?

A1: While the precise binding mechanism of this compound to CES1 hasn't been fully elucidated in these papers, research suggests it acts as an inhibitor. [, , ] This inhibition prevents the breakdown of certain lipid mediators, particularly prostaglandin glyceryl esters (PG-Gs) like prostaglandin D2-glyceryl ester (PGD2-G). [] This stabilization of PGD2-G enhances its anti-inflammatory effects by preventing its conversion into pro-inflammatory prostaglandins. []

Q2: How does the structure of this compound relate to its activity as a CES1 inhibitor?

A2: Unfortunately, the provided research doesn't delve into a detailed structure-activity relationship (SAR) analysis for this compound and its analogues. More in-depth studies are needed to understand how specific structural modifications within this compound impact its potency, selectivity, and overall activity against CES1.

Q3: What are the implications of using this compound as a tool to study endocannabinoid metabolism?

A3: this compound serves as a valuable pharmacological tool for investigating the role of CES1 in endocannabinoid metabolism. By inhibiting CES1, researchers can assess the contribution of this enzyme to the breakdown of 2-AG and related PG-Gs. [, ] This can help determine the therapeutic potential of targeting CES1 for inflammatory diseases and further elucidate the complexities of the endocannabinoid system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.